2-Amino-4-chloro-3-nitropyridine CAS 6980-08-1 properties
This technical guide details the properties, synthesis, and application of 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) , a critical scaffold in the development of fused heterocyclic therapeutics. A Versatile Scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and application of 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) , a critical scaffold in the development of fused heterocyclic therapeutics.
A Versatile Scaffold for Imidazopyridine and Kinase Inhibitor Synthesis
Executive Summary
2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) is a highly functionalized pyridine intermediate extensively used in medicinal chemistry.[1] Its structural uniqueness lies in the dense arrangement of three distinct functional groups—an amino donor, a nitro acceptor, and a labile chloro substituent—on a pyridine core. This "push-pull" electronic configuration makes the C4-chlorine atom exceptionally susceptible to nucleophilic aromatic substitution (
), while the adjacent nitro and amino groups provide a direct synthetic handle for cyclization into imidazopyridines and triazolopyridines . It serves as a key intermediate in the synthesis of antiretrovirals (e.g., nevirapine analogues), anti-ulcer agents (pirenzepine), and next-generation kinase inhibitors.
Chemical Profile & Physical Properties[2][3][4]
Property
Data
CAS Number
6980-08-1
IUPAC Name
4-Chloro-3-nitropyridin-2-amine
Molecular Formula
Molecular Weight
173.56 g/mol
Appearance
Yellow crystalline powder
Melting Point
174–176 °C
Boiling Point
~329 °C (Predicted at 760 mmHg)
Density
1.6 ± 0.1 g/cm³
Solubility
Soluble in DMSO, DMF, hot ethanol, ethyl acetate; sparingly soluble in water.[2][3]
The industrial preparation of CAS 6980-08-1 typically follows a regioselective nitration pathway. The presence of the electron-donating amino group at C2 directs electrophilic substitution to the C3 and C5 positions. However, the C4-chloro substituent sterically and electronically influences the outcome, favoring the C3 position under specific acidic conditions.
Nitration: Reaction with a mixture of concentrated sulfuric acid (
) and fuming nitric acid ().
Conditions: Temperature control at 0–5°C initially to prevent over-nitration or decomposition, followed by warming to 50–60°C.
Purification: The reaction mixture is poured into ice water; the precipitate is filtered and recrystallized from ethanol/water to remove the 5-nitro isomer.
Figure 1: Synthetic pathway for the production of CAS 6980-08-1 via electrophilic aromatic substitution.
Reactivity Landscape & Mechanism
The utility of CAS 6980-08-1 in drug discovery stems from its "Handle-Activation" mechanism.
A. Nucleophilic Aromatic Substitution () at C4
The chlorine atom at C4 is activated by the ortho-nitro group (at C3) and the pyridine nitrogen . Although the amino group at C2 is electron-donating, the strong electron-withdrawing nature of the nitro group renders the C4 position highly electrophilic.
Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
Mechanism: Addition-Elimination (
). The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the nitro group, followed by the expulsion of chloride.
Application: Introduction of diverse side chains (e.g., morpholine, piperazine) early in the synthetic sequence.
B. Nitro Reduction & Cyclization
Following the
reaction, the C3-nitro group is typically reduced to an amine (using , , or ). This generates a 2,3-diaminopyridine intermediate.
Cyclization: The vicinal diamines react with carboxylic acids, orthoesters, or aldehydes to close the ring, forming Imidazo[4,5-c]pyridines .
Figure 2: Reactivity map illustrating the transformation of the scaffold into bioactive heterocycles.
Experimental Protocol:
Displacement & Reduction
Context: Synthesis of a 4-morpholino-substituted imidazopyridine precursor.
Step 1: Nucleophilic Substitution
Dissolution: Dissolve 2-Amino-4-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF or DMSO.
Base Addition: Add
or (1.5 eq) to scavenge HCl.
Nucleophile: Add Morpholine (1.2 eq) dropwise at room temperature.
Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC/LC-MS (Disappearance of starting material, appearance of bright yellow/orange product).
Workup: Pour into ice water. Filter the yellow precipitate (2-amino-4-morpholino-3-nitropyridine). Wash with water and dry.
Step 2: Nitro Reduction (Iron-Mediated)
Suspension: Suspend the nitro-product from Step 1 in Ethanol/Water (4:1).
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours. The yellow color typically fades to a darker/brown suspension.
Filtration: Filter hot through Celite to remove iron residues.
Isolation: Concentrate the filtrate to obtain the 2,3-diamino-4-morpholinopyridine derivative, ready for cyclization.
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at -20°C for long-term stability to prevent slow decomposition or oxidation.
4-Chloro-3-nitropyridin-2-amine chemical structure and SMILES
This technical guide details the chemical structure, synthesis, reactivity, and applications of 4-Chloro-3-nitropyridin-2-amine , a critical intermediate in medicinal chemistry for the development of fused heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, synthesis, reactivity, and applications of 4-Chloro-3-nitropyridin-2-amine , a critical intermediate in medicinal chemistry for the development of fused heterocyclic scaffolds.
CAS Registry Number: 6980-08-1
Role: Key Intermediate for Imidazo[4,5-b]pyridine Scaffolds
Executive Summary
4-Chloro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative characterized by three distinct reactive centers: a nucleophilic amino group at C2, an electrophilic carbon at C4 (activated by the adjacent nitro group), and a reducible nitro group at C3. It serves as a linchpin in the synthesis of imidazo[4,5-b]pyridines (1-deazapurines), a privileged scaffold in drug discovery found in numerous kinase inhibitors, antiviral agents, and mitochondrial uncouplers.
Electronic Environment: The pyridine ring is electron-deficient. The nitro group at C3 exerts a strong electron-withdrawing effect (both inductive and mesomeric), significantly increasing the electrophilicity of the C4-chlorine atom.
Regioselectivity Control: The amino group at C2 acts as an electron-donating group (EDG). While it increases electron density at C3 and C5, the strong withdrawal from the nitro group and the ring nitrogen dominates the reactivity at C4, making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).
H-Bonding: The C2-amine acts as a hydrogen bond donor, while the nitro group and ring nitrogen act as acceptors, influencing solubility and crystal packing.
Synthesis Pathways[2][5][6][7][8][9][10]
Primary Route: Nitration of 2-Amino-4-chloropyridine
The most robust industrial route involves the direct nitration of 2-amino-4-chloropyridine. This method leverages the ortho-directing power of the amine, although careful control is required to manage regioselectivity (C3 vs. C5 nitration).
Conditions: Low temperature (0–10 °C) to control exotherm, followed by heating to drive the reaction.[2]
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs the nitronium ion (NO₂⁺) to the ortho (3) and para (5) positions. The C4-chloro substituent sterically hinders C3 but electronically the C3 position is accessible. Isomer separation (usually via recrystallization) is often required to isolate the 3-nitro target from the 5-nitro byproduct.[3]
Alternative Route Analysis (Expert Insight)
Researchers might consider starting from 2,4-dichloro-3-nitropyridine and reacting it with ammonia. Caution is advised: This route typically yields the wrong isomer.
Reasoning: In 2,4-dichloro-3-nitropyridine, the C4-chlorine is more activated towards S_NAr than the C2-chlorine due to the para relationship with the ring nitrogen and ortho relationship with the nitro group.
Outcome: Reaction with NH₃ predominantly yields 4-amino-2-chloro-3-nitropyridine , not the desired 2-amino-4-chloro-3-nitropyridine.
Reactivity Profile & Applications
The compound functions as a "chemical switchboard" with three distinct reaction stages:
S_NAr Displacement (C4): The chlorine atom is easily displaced by amines, thiols, or alkoxides. This allows for the introduction of diversity elements (R-groups) early in the synthesis.
Nitro Reduction (C3): The nitro group is reduced to an amine (using Fe/AcOH, H₂/Pd, or Na₂S₂O₄), generating a 2,3-diaminopyridine intermediate.
Cyclization: The resulting vicinal diamine reacts with electrophiles (aldehydes, orthoformates, carbonyldiimidazole) to close the imidazole ring, forming the imidazo[4,5-b]pyridine core.
Pathway Visualization
Caption: Synthetic flow from precursor to bioactive imidazo[4,5-b]pyridine scaffold, highlighting the critical S_NAr diversification step.
Experimental Protocol: Synthesis via Nitration[6][12][13]
Objective: Preparation of 4-Chloro-3-nitropyridin-2-amine from 2-Amino-4-chloropyridine.
Safety Prerequisite:
Perform in a functioning fume hood.
Wear acid-resistant gloves and face shield.
Hazard: Reaction is exothermic; Nitric acid is a strong oxidizer.
Step-by-Step Procedure:
Setup: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (H₂SO₄) (approx. 5–8 volumes relative to substrate). Cool to 0–5 °C using an ice/salt bath.
Dissolution: Slowly add 2-Amino-4-chloropyridine (1.0 equiv) portion-wise, maintaining the temperature below 10 °C. Stir until fully dissolved.
Nitration: Prepare a mixture of Fuming Nitric Acid (HNO₃) (1.1–1.5 equiv) and H₂SO₄. Add this mixture dropwise to the reaction flask, strictly maintaining temperature <10 °C to minimize decomposition and polysubstitution.
Reaction: After addition, allow the mixture to warm to room temperature (25 °C) and stir for 1 hour. Subsequently, heat to 45–60 °C for 2–3 hours to drive the reaction to completion. Monitor via TLC or LC-MS.
Quench: Cool the reaction mass to ambient temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.
Neutralization: Adjust pH to ~5–6 using aqueous Ammonia (NH₄OH) or Sodium Carbonate (Na₂CO₃). A yellow/orange precipitate should form.
Isolation: Filter the solid, wash copiously with cold water to remove acid residues, and dry under vacuum.
Purification: Recrystallize from Ethanol or Ethyl Acetate if necessary to remove the 5-nitro isomer.
Applications in Drug Discovery[6][7][11]
The 4-chloro-3-nitropyridin-2-amine scaffold is a direct precursor to 3-deazapurines (imidazo[4,5-b]pyridines).
Application Area
Mechanism/Target
Role of Scaffold
Kinase Inhibitors
JAK2, GSK3, EGFR
The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.
Mitochondrial Uncouplers
Protonophore activity
Substituted imidazopyridines facilitate proton transport across the inner mitochondrial membrane, aiding in metabolic regulation studies.
Antiviral Agents
Nucleoside analogs
Acts as a base surrogate in modified nucleosides for treating viral infections (e.g., HCV, HIV).
References
Nitration Protocol & Synthesis: Process for preparation of nitropyridine derivatives.[2] WO2010089773A2. (Describes the nitration of 4-chloro-2-aminopyridine to the 3-nitro derivative).
Imidazopyridine Applications: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers.Journal of Medicinal Chemistry.
Solid-Phase Synthesis: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.ACS Combinatorial Science. (Discusses the use of 2,4-dichloro-3-nitropyridine and regioselectivity issues).
Isomer Synthesis (Contrast): The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.[3][4] CN103819398B. (Describes the synthesis of the isomer 4-amino-2-chloro-3-nitropyridine, useful for structural confirmation).
Technical Whitepaper: Handling, Safety, and Synthetic Utility of 2-Amino-4-chloro-3-nitropyridine
Executive Summary: The Scaffold of Interest In the high-stakes arena of medicinal chemistry, 2-Amino-4-chloro-3-nitropyridine serves as a critical "privileged scaffold." Its structural utility lies in the highly reactive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold of Interest
In the high-stakes arena of medicinal chemistry, 2-Amino-4-chloro-3-nitropyridine serves as a critical "privileged scaffold." Its structural utility lies in the highly reactive chlorine atom at the C4 position, activated by the adjacent electron-withdrawing nitro group and the pyridine nitrogen. This unique electronic arrangement makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) , allowing researchers to rapidly diversify libraries for kinase inhibitors, anti-viral agents, and neuropeptide antagonists.
However, this reactivity comes with a cost: the same electronic features that make it a powerful synthetic tool also define its toxicity profile and stability challenges. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for safe handling, storage, and experimental deployment.
Chemical Identity & Physicochemical Matrix[1][2][3][4][5]
Note on Isomerism: Researchers must exercise extreme caution regarding regiochemistry. The commercially available isomers (e.g., 4-amino-2-chloro-3-nitropyridine) have distinct CAS numbers and reactivity profiles. This guide specifically addresses the 2-Amino-4-chloro-3-nitro isomer.
Property
Specification
Chemical Name
2-Amino-4-chloro-3-nitropyridine
CAS Number
6980-08-1 (Primary); Verify against CoA
Molecular Formula
C₅H₄ClN₃O₂
Molecular Weight
173.56 g/mol
Appearance
Yellow to amber crystalline powder
Melting Point
174–176 °C (Decomposes)
Solubility
Soluble in DMSO, DMF, hot Methanol; Sparingly soluble in water
Reactivity Class
Electron-deficient Heterocycle; SNAr Active
Hazard Architecture & Risk Assessment
This compound is not merely an irritant; it is a reactive electrophile. The GHS classification reflects its potential to interact with biological nucleophiles (proteins/DNA).
GHS Classification (29 CFR 1910.1200)
Acute Toxicity, Oral: Category 4 (H302)
Skin Corrosion/Irritation: Category 2 (H315)
Serious Eye Damage/Irritation: Category 2A (H319)
STOT - Single Exposure: Category 3 (Respiratory System) (H335)
Visualizing the Hazard Logic
The following diagram illustrates the primary exposure pathways and the physiological logic behind the hazards.
Outer Layer: Nitrile (5-8 mil) or Neoprene – Chemical resistance.
Rationale: Nitropyridines can permeate thin nitrile; the outer layer provides the sacrificial barrier.
Respiratory: N95 particulate respirator (minimum) for weighing; Fume hood sash at working height.
Eyes: Chemical splash goggles (ANSI Z87.1).
B. Storage & Stability[1][6][7][8]
Temperature: Store at -20°C . While the solid is stable at room temperature for short periods, long-term storage at ambient temperature promotes slow hydrolysis of the chloro-substituent and oxidative degradation of the amine.
Container: Amber glass to prevent photolytic degradation of the nitro group.
C. Weighing & Transfer Workflow
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water, hydrolyzing the C-Cl bond over time.
Static Control: Use an anti-static gun on the spatula and weighing boat. Fine powders of nitropyridines are often electrostatic and prone to aerosolization.
Transfer: Perform all mass transfers inside a chemical fume hood. Do not weigh on an open bench.
Emergency Response Architecture
In the event of exposure, immediate and logical action is required. This decision tree guides the response.
Caption: Triage logic for emergency response. Note the prohibition of solvents on skin to prevent enhanced absorption.
Synthetic Utility: The SNAr Workflow
The primary value of 2-Amino-4-chloro-3-nitropyridine is its ability to undergo Nucleophilic Aromatic Substitution (SNAr). The nitro group at C3 activates the chlorine at C4, making it susceptible to displacement by amines, thiols, or alkoxides.
Experimental Insight:
Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are standard. For lower boiling options, Acetonitrile or Isopropanol (with heat) are effective.
Base: A non-nucleophilic base (DIPEA, K₂CO₃) is required to scavenge the HCl generated.
Temperature: Reactions typically proceed at 60–100°C.
Caption: Mechanistic flow of the SNAr reaction, highlighting the addition-elimination pathway critical for library synthesis.
Waste Disposal & Environmental Compliance
Categorization: Halogenated Organic Waste.
Protocol: Do not dispose of down the drain. Collect in a dedicated container labeled "Halogenated Solvents & Organics."
Quenching: If the material is in a reaction mixture with unreacted nucleophiles, ensure the reaction is quenched (e.g., dilute acid workup) before disposal to prevent exotherms in the waste drum.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23094883, 2-Amino-4-chloro-3-nitropyridine. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-4-chloro-3-nitropyridine. Retrieved from [Link]
Strategic Synthesis of Functionalized Imidazo[4,5-c]pyridines from 2-Amino-4-chloro-3-nitropyridine
Executive Summary & Strategic Rationale The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for potent Toll-like Receptor 7 and 8 (TLR7/8...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for potent Toll-like Receptor 7 and 8 (TLR7/8) agonists, kinase inhibitors, and immunomodulators. This application note details the synthesis of 1-substituted-1H-imidazo[4,5-c]pyridin-4-amines starting from 2-amino-4-chloro-3-nitropyridine .
Why This Precursor?
While many routes utilize 2,4-dichloro-3-nitropyridine, the use of 2-amino-4-chloro-3-nitropyridine offers a distinct regiochemical advantage. The C2-amino group is already installed, eliminating the need for a late-stage amination step that often requires harsh conditions (e.g., high-pressure ammonia) or yields inseparable regioisomers. This route "locks" the orientation of the final fused system, directing cyclization to form the [4,5-c] isomer with high fidelity.
The Synthetic Logic
C4-Selective SNAr: The 3-nitro group activates the C4-chloride for displacement by primary amines. The C2-amino group acts as an electron donor but does not deactivate C4 sufficiently to prevent substitution.
Nitro Reduction: Conversion of the 3-nitro group to an amine generates a transient, oxidation-prone 2,3,4-triaminopyridine intermediate.
Regioselective Cyclization: Condensation with a one-carbon synthon (e.g., triethyl orthoformate) occurs preferentially between the newly formed 3-amino group and the secondary 4-amino group, yielding the 1-substituted imidazo[4,5-c]pyridine core.
Pathway Visualization
The following diagram illustrates the reaction workflow and the critical decision points for substituent selection.
Figure 1: Sequential synthetic workflow for the construction of the imidazo[4,5-c]pyridine core. Note the preservation of the C2-amine as the exocyclic 4-amino group in the final scaffold.
Solvent: Isopropanol (IPA) or DMF (for low solubility amines).
Protocol:
Charge a reaction vessel with 2-amino-4-chloro-3-nitropyridine (10 mmol) and IPA (50 mL).
Add Triethylamine (15 mmol) followed by the Primary Amine (11 mmol) dropwise.
Critical Insight: The reaction is exothermic. For volatile amines, use a sealed pressure tube.
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
Endpoint: Disappearance of the starting chloride (approx. retention time 2.5 min on C18) and appearance of the intense yellow product.
Workup: Cool to room temperature.
If precipitate forms: Filter the yellow solid, wash with cold water and cold IPA.
If homogenous: Concentrate in vacuo, resuspend in water (50 mL), and extract with EtOAc (3 x 50 mL). Dry over Na2SO4 and concentrate.
Yield Expectation: 85–95%. The product is typically a bright yellow solid (2-amino-3-nitro-4-alkylaminopyridine).
Phase 2: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to generate the vicinal diamine without dechlorinating (if Cl were present elsewhere) or over-reducing the ring.
Add a catalytic amount of Sulfamic Acid or p-TsOH (5 mol%).
Heat to reflux (100–110°C ) for 2–3 hours.
Mechanism:[2][3][4][5][6] Formation of the imidate intermediate followed by intramolecular nucleophilic attack by the secondary amine (N4).
Workup: Cool to RT. The product often precipitates as a hydrochloride or sulfamate salt.
Purification: Filter the solid. Neutralize by suspending in aq. NaHCO3 and extracting with DCM/MeOH (9:1).
Recrystallization: Acetonitrile or MeOH/Water.
Analytical Data & Troubleshooting
Expected Analytical Profile
Fragment
NMR Signature (DMSO-d6)
Notes
Aromatic Core
Two doublets (pyridine protons) at ~6.8 ppm and ~7.8 ppm.
Characteristic of the [4,5-c] system.
C2-H (Imidazole)
Singlet at ~8.2 ppm.
Only present if TEOF is used.
Exocyclic NH2
Broad singlet at ~6.5 ppm (2H).
Exchangeable with D2O.
N1-Substituent
Distinct splitting pattern depending on R group (e.g., doublet for isobutyl -CH2-).
Confirms N-alkylation occurred in Step 1.
Troubleshooting Guide
Problem: Low yield in Step 1 (SNAr).
Solution: The C4-Cl is activated, but steric bulk of the amine can hinder reaction. Switch solvent to NMP and increase temp to 100°C.
Problem: Dark/Tarry product in Step 2.
Solution: Oxidation of the triamine. Ensure the hydrogenation is degassed thoroughly. Add a trace of Ascorbic Acid during workup to prevent oxidation.
Problem: Regioisomer formation in Step 3.
Insight: While [4,5-c] is favored, [4,5-b] can form if the C2-amine competes. However, the secondary amine at C4 is more nucleophilic than the exocyclic primary amine at C2 (which is conjugated to the ring). Sterics usually force the closure to the [4,5-c] isomer.
References
Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists.
Application Notes and Protocols: 2-Amino-4-chloro-3-nitropyridine as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction Functionalized pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from the pyridine ring's ability to act as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Functionalized pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and a key hydrogen bond acceptor site through the ring nitrogen. Within this class of privileged structures, 2-Amino-4-chloro-3-nitropyridine (CAS: 6980-08-1) emerges as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1][2]
This intermediate is strategically functionalized with four distinct chemical handles:
An amino group at the C2 position, serving as a nucleophile or directing group.
A nitro group at the C3 position, a powerful electron-withdrawing group that activates the ring for nucleophilic substitution.
A chloro group at the C4 position, an excellent leaving group for both substitution and cross-coupling reactions.
The pyridine nitrogen , which influences the overall electronic properties of the heterocycle.
This unique arrangement of functional groups allows for a predictable and sequential chemical modification, making it an ideal starting point for constructing diverse molecular libraries. This guide provides an in-depth analysis of its core reactivity, detailed experimental protocols for key transformations, and insights into its application for building scaffolds relevant to modern drug discovery.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The key properties and safety considerations for 2-Amino-4-chloro-3-nitropyridine are summarized below.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid formation of dust and aerosols. Use non-sparking tools.[6] In case of accidental release, avoid dust formation, collect the material, and place it in a suitable container for disposal.[6]
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person into fresh air.[6] Seek medical attention if irritation persists.
Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-Amino-4-chloro-3-nitropyridine is dictated by the electronic interplay of its substituents. The pyridine nitrogen and the strongly electron-withdrawing nitro group render the ring electron-deficient, which is the foundational principle behind its primary reactivity.
Nucleophilic Aromatic Substitution (SNAr) at C4
The most facile and widely exploited reaction of this intermediate is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chloro group is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.
Causality: The reaction is highly favored due to two key factors:
Activation: The pyridine nitrogen and, more importantly, the ortho-nitro group strongly withdraw electron density from the ring, making the carbon atom at the C4 position highly electrophilic and susceptible to nucleophilic attack.[7]
Intermediate Stabilization: The attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group.[8][9] This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
While SNAr is dominant, the C4-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is invaluable for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.
Causality: The Suzuki reaction proceeds via a catalytic cycle involving a palladium(0) complex.[10] However, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[11] The successful coupling of 2-Amino-4-chloro-3-nitropyridine requires carefully selected conditions:
Catalyst/Ligand System: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the oxidative addition of the Pd(0) catalyst into the strong C-Cl bond.
Base and Solvent: A suitable base (e.g., K₃PO₄, K₂CO₃) and solvent system are crucial for the transmetalation step.[12]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Amino-4-chloro-3-nitropyridine
Executive Summary The scaffold 2-amino-4-chloro-3-nitropyridine represents a high-value synthon in medicinal chemistry, specifically as a direct precursor to imidazo[4,5-c]pyridines (3-deazapurines). These fused ring sys...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 2-amino-4-chloro-3-nitropyridine represents a high-value synthon in medicinal chemistry, specifically as a direct precursor to imidazo[4,5-c]pyridines (3-deazapurines). These fused ring systems are critical pharmacophores in Toll-like receptor (TLR) agonists, kinase inhibitors, and antiviral agents.
While the 4-chloro substituent provides a handle for cross-coupling, the presence of the adjacent 3-nitro group and the 2-amino functionality creates a complex electronic and steric environment. This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings, while critically evaluating the necessity of Palladium catalysis for C-N bond formation against traditional SNAr methodologies.
Strategic Analysis & Chemical Challenges
Electronic Push-Pull Dynamics
The substrate presents a unique "push-pull" electronic system:
3-Nitro Group (Electron Withdrawing): Strongly activates the C4-position for oxidative addition (Pd) and nucleophilic attack (SNAr). It lowers the energy barrier for the insertion of Pd(0) into the C-Cl bond.
2-Amino Group (Electron Donating): Acts as a potential catalyst poison by coordinating to Pd(II) species. It also increases electron density on the ring, potentially counteracting the activation provided by the nitro group, though the inductive effect of the nitro group generally dominates at the C4 position.
Chemoselectivity
C4 vs. C2: The 2-position is already substituted with an amine. If the starting material were 2,4-dichloro-3-nitropyridine, the C4-Cl is significantly more reactive than C2-Cl due to the ortho-nitro effect (SNAr) and steric accessibility.
Catalyst Deactivation: Free amines can displace phosphine ligands. Protocols must either use robust bidentate ligands (e.g., dppf, Xantphos) or protect the amine (e.g., Boc, Acetyl) if yields are suboptimal.
Target: Synthesis of 4-aryl-2-amino-3-nitropyridines.
Rationale: The Suzuki coupling is preferred for introducing aryl or heteroaryl groups. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its resistance to oxidation and tighter bite angle, which stabilizes the complex in the presence of the free amine and nitro group.
Atmosphere: Argon or Nitrogen (Balloon or Manifold)
Step-by-Step Procedure
Preparation: In a simplified Schlenk tube or microwave vial, charge the substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling of boronic acids).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under a positive stream of Argon. Seal the vessel.
Reaction: Heat the mixture to 90°C for 4–12 hours.
Note: If using microwave irradiation, heat to 110°C for 30–60 minutes.
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Target: Synthesis of 4-alkynyl-2-amino-3-nitropyridines.
Rationale: This reaction introduces an alkyne handle, often used for subsequent cyclization to furopyridines or pyrrolopyridines. The Copper(I) co-catalyst is essential here.
Charge: Add substrate, Pd catalyst, and CuI to a dry flask under Argon.
Solvation: Add anhydrous DMF and Et₃N via syringe.
Addition: Add the terminal alkyne dropwise.
Reaction: Stir at 60–80°C .
Caution: Higher temperatures (>90°C) may cause degradation of the nitro group or polymerization of the alkyne.
Work-up: Dilute with Et₂O, wash extensively with water (to remove DMF) and NH₄Cl (to sequester Cu).
Protocol C: C-N Bond Formation (The SNAr Advantage)
Target: Introduction of amines at C4.
Critical Insight: Unlike C-C bond formation, Palladium catalysis is often unnecessary for introducing amines at the C4 position of this specific scaffold. The 3-nitro group makes the C4-Cl bond extremely electrophilic.
Recommendation: Attempt Nucleophilic Aromatic Substitution (SNAr) first. Use Buchwald-Hartwig conditions only if SNAr fails (e.g., with very weak nucleophiles like anilines with electron-withdrawing groups).
Base: Cs₂CO₃ (weaker bases preferred to avoid nitro group interference).
Solvent: Toluene, 100°C.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from the core scaffold, highlighting the decision logic between metal-catalyzed and metal-free routes.
Caption: Decision matrix for functionalizing 2-amino-4-chloro-3-nitropyridine. Note the preference for SNAr over Pd-catalysis for C-N bonds.
References
Deng, X., et al. "Synthesis of imidazo[4,5-c]pyridines as potential Toll-like receptor 7 and 8 agonists." Bioorganic & Medicinal Chemistry Letters, 2023.[1] (Analogous chemistry on 4-chloro-3-nitropyridines).
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][3] Chemical Reviews, 1995.[2]
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Baumann, M., & Baxendale, I. R. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein Journal of Organic Chemistry, 2015. (Discusses SNAr vs Coupling on nitropyridines).
Advanced Protocol: Preparation of Deazapurine Derivatives from Nitropyridine Precursors
This Application Note is designed for medicinal chemists and process scientists. It details the synthesis of 1-deazapurine (imidazo[4,5-b]pyridine) and 3-deazapurine (imidazo[4,5-c]pyridine) scaffolds using nitropyridine...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists. It details the synthesis of 1-deazapurine (imidazo[4,5-b]pyridine) and 3-deazapurine (imidazo[4,5-c]pyridine) scaffolds using nitropyridine precursors.[1]
Executive Summary
Deazapurines are critical isosteres of naturally occurring purines, widely utilized in drug discovery to modulate solubility, metabolic stability, and hydrogen-bonding patterns of kinase inhibitors and nucleoside analogs. Unlike purines, deazapurines lack specific nitrogen atoms in the fused ring system (N1, N3, N7, or N9), altering their electronic profile while retaining Watson-Crick base-pairing capability.
This guide focuses on the "Nitropyridine Route," a divergent synthetic strategy that accesses both 1-deazapurines (imidazo[4,5-b]pyridines) and 3-deazapurines (imidazo[4,5-c]pyridines) from isomeric chloronitropyridine precursors. This approach is preferred over trait-based imidazole cyclizations due to the commercial availability of precursors and the high regiocontrol afforded by the SNAr displacement step.
Strategic Overview & Pathway Map
The synthesis relies on the differential reactivity of chloronitropyridines. The position of the chlorine atom relative to the pyridine nitrogen dictates the final scaffold isomer.
Divergent Synthesis Workflow
Figure 1: Divergent synthesis of deazapurine isomers based on the chloronitropyridine starting material.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Solvent System (SNAr)
Ethanol, IPA, or H2O:IPA (1:1)
Protic solvents stabilize the transition state of nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Reduction Method
Zn/HCl or Fe/AcOH
Avoid Pd/C if the molecule contains sulfur or halogens (catalyst poisoning). Iron-based reductions are robust and minimize over-reduction of the pyridine ring.
Cyclization Agent
Triethyl Orthoformate (TEOF)
Standard for C2-H deazapurines. Anhydrous conditions are required to prevent hydrolysis back to the diamine.
Temperature Control
< 100°C (Exotherm Management)
Nitro reductions are highly exothermic. Controlled addition of the reducing metal is critical for safety and impurity profile.
Experimental Protocols
Protocol A: Synthesis of 1-Deazapurines (Imidazo[4,5-b]pyridines)
Target: Preparation of 3-substituted-3H-imidazo[4,5-b]pyridine.
Mechanism: Tandem SNAr / Nitro Reduction / Cyclization.
Reference: Based on "Green solvent" methodology (ACS Omega, 2018).
Materials:
2-Chloro-3-nitropyridine (1.0 equiv)
Primary Amine (R-NH2) (1.1 equiv)
Zinc Dust (Activated) (3.0 equiv)
Conc. HCl (12 M) (2.5 equiv)
Triethyl Orthoformate (TEOF) (5.0 equiv) or Aldehyde (1.1 equiv)
Solvent: Isopropanol (IPA) / Water (1:1 v/v)
Procedure:
SNAr Displacement:
Charge a reaction vessel with 2-chloro-3-nitropyridine (10 mmol) and IPA:H2O (20 mL).
Add the primary amine (11 mmol) dropwise.
Heat to 80°C and stir for 2 hours. Monitor by TLC (disappearance of starting chloride).
Observation: The solution typically turns deep yellow/orange due to the formation of the 2-amino-3-nitropyridine intermediate.
One-Pot Reduction:
Cool the mixture to 40°C.
Add Zinc dust (30 mmol) in small portions (Caution: Exothermic).
Add Conc. HCl (25 mmol) dropwise over 15 minutes.
Re-heat to 80°C for 45–60 minutes.
Endpoint: The solution often becomes colorless or pale blue (amine formation).
Cyclization:
Option A (Unsubstituted C2): Add TEOF (50 mmol) and a catalytic amount of sulfamic acid (10 mol%). Reflux for 3 hours.
Option B (Substituted C2): Add the corresponding aldehyde (11 mmol). Stir at 80°C for 2 hours (oxidative cyclization occurs via air or add 1.0 eq NaHSO3).
Workup:
Filter off Zinc residues while hot.
Adjust filtrate pH to ~8 using saturated NaHCO3.
Extract with Ethyl Acetate (3 x 30 mL).
Dry over Na2SO4 and concentrate.
Protocol B: Synthesis of 3-Deazapurines (Imidazo[4,5-c]pyridines)
Target: Preparation of 1-substituted-1H-imidazo[4,5-c]pyridine.
Challenge: The 4-position of pyridine is less electrophilic than the 2-position; harsher conditions or stronger nucleophiles may be required.
Materials:
4-Chloro-3-nitropyridine (1.0 equiv)
Primary Amine (1.2 equiv)
Iron Powder (325 mesh) (4.0 equiv)
Glacial Acetic Acid (Solvent/Reagent)
Triethyl Orthoformate (TEOF)
Procedure:
Step 1: Amination (SNAr)
Dissolve 4-chloro-3-nitropyridine (10 mmol) in Ethanol (20 mL).
Add Triethylamine (1.5 equiv) as an acid scavenger.
Add the amine (12 mmol).
Reflux (78°C) for 4–6 hours.
Workup: Concentrate, dilute with water, filter the precipitate (4-amino-3-nitropyridine). Dry the solid.
Step 2: Iron-Mediated Reduction
Suspend the dried intermediate (from Step 1) in Ethanol:Water:Acetic Acid (2:1:1).
Add Iron powder (4.0 equiv).
Heat to 90°C for 2 hours.
Filtration: Filter through a Celite pad to remove iron sludge. Wash with hot ethanol.
Concentrate to obtain the crude 3,4-diaminopyridine. Note: Diamines are oxidation-sensitive; proceed immediately to cyclization.
Step 3: Cyclization
Dissolve the crude diamine in TEOF (10 mL per gram of diamine).
Add Ytterbium(III) triflate (5 mol%) or p-Toluenesulfonic acid (PTSA) (10 mol%) as catalyst.
Reflux (146°C) for 3 hours.
Purification: Evaporate excess TEOF. Purify via flash chromatography (DCM:MeOH gradient).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete SNAr
Steric hindrance of amine
Switch solvent to DMF or NMP and increase temperature to 120°C.
"Stalled" Reduction
Zinc surface passivation
Activate Zinc dust with 2% HCl wash prior to use. Ensure efficient stirring.
Low Yield in Cyclization
Hydrolysis of TEOF
Ensure glassware is dry. Use a drying tube. Add molecular sieves (3Å) to the reaction.
Regioisomer Contamination
Impure starting material
Verify the purity of 2-chloro vs 4-chloro nitropyridine by 1H NMR before starting.
References
Green Synthesis of Imidazo[4,5-b]pyridines
Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
Solvents for recrystallization of 2-Amino-4-chloro-3-nitropyridine
Part 1: Executive Summary & Solvent Selection Strategy Introduction 2-Amino-4-chloro-3-nitropyridine is a critical heterocyclic building block, often used in the synthesis of EGFR inhibitors and other kinase-targeting sm...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Solvent Selection Strategy
Introduction
2-Amino-4-chloro-3-nitropyridine is a critical heterocyclic building block, often used in the synthesis of EGFR inhibitors and other kinase-targeting small molecules. Its purification is complicated by the presence of the 3-nitro group , which forms a strong intramolecular hydrogen bond with the 2-amino group . This "pseudo-ring" formation significantly reduces the compound's polarity relative to its isomers, affecting its solubility profile and making it prone to sublimation or co-crystallization with regioisomers (e.g., 4-amino-2-chloro-3-nitropyridine).
High-purity isolation requires disrupting these intermolecular forces while maintaining a solvent system that rejects the common chlorinated by-products.
Solvent Selection Matrix
The following table summarizes the solubility behavior of 2-Amino-4-chloro-3-nitropyridine (MP: 174–176°C) based on internal application data and literature standards.
Solvent System
Role
Solubility Profile
Application Context
Ethanol (95% or Absolute)
Primary
High in hot; Low in cold.
Standard Protocol. Best balance of yield and isomer rejection.
Ethyl Acetate / n-Heptane
Secondary
Moderate solubility.
Use if the crude is oily or contains non-polar tars.
Risk of low yield due to high solubility even at low temps. Use only for very dirty crude.
DMF / Water
Anti-solvent
High / Insoluble.
Not Recommended for crystallization; difficult to dry the product. Use only for precipitation.
Toluene
Specific
Low to Moderate.
Useful specifically for removing non-polar chlorinated impurities if they persist.
Part 2: Interactive Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common in 2-amino-3-nitropyridines due to trace solvent impurities lowering the melting point of the solvated species.
Corrective Protocol (The "Seeding at Cloud Point" Method):
Redissolve the oil in the minimum amount of hot Ethyl Acetate (not Ethanol).
Slowly add n-Heptane dropwise to the hot solution until a faint, persistent cloudiness appears (the "Cloud Point").
Stop heating immediately but do not cool rapidly.
Add a seed crystal of pure 2-Amino-4-chloro-3-nitropyridine.
Wrap the flask in foil/towel to allow it to cool to room temperature over 2–3 hours. The slow cooling promotes lattice formation over phase separation.
Q2: I have a persistent yellow impurity that won't wash away. What is it?
Diagnosis: This is likely the regioisomer 4-amino-2-chloro-3-nitropyridine or a di-nitrated by-product. These isomers have very similar solubility profiles but slightly different pKa values.
Corrective Protocol:
Switch to Acid-Base Wash: Before recrystallization, dissolve the crude solid in DCM and wash with 0.5 M HCl .
Mechanism:[1][2][3][4][5] The 2-amino-4-chloro isomer is weakly basic. The electron-withdrawing nitro group at position 3 reduces the basicity of the amine, but impurities with different substitution patterns may protonate differently.
Note: If the impurity remains in the organic layer, it is likely a non-basic neutral species (e.g., di-chloro analogs).
Recrystallization Adjustment: Use 95% Ethanol instead of absolute ethanol. The 5% water content helps reject the more lipophilic chlorinated impurities into the mother liquor.
Q3: The melting point is broad (e.g., 168–173°C). Is it wet?
Diagnosis: While solvent retention is possible, a broad range usually indicates isomeric contamination. 2-Amino-4-chloro-3-nitropyridine has a sharp melting point of 174–176°C .
Validation Step:
Run a TLC (50% EtOAc/Hexane). If you see a "shadow" spot directly above/below your main spot, you have an isomer.
Solution: Perform a slurry wash in cold diethyl ether or MTBE. The target compound is relatively insoluble in ether, while many sticky organic impurities will dissolve.
Part 3: Standard Operating Procedure (SOP)
Objective: Purification of 2-Amino-4-chloro-3-nitropyridine to >98% purity.
Reagents:
Crude 2-Amino-4-chloro-3-nitropyridine (10.0 g)
Ethanol (Absolute or 95%)
Activated Carbon (Optional, for colored impurities)
Workflow Diagram (DOT):
Caption: Figure 1. Decision-tree workflow for the recrystallization of 2-Amino-4-chloro-3-nitropyridine, including loops for saturation adjustment.
Step-by-Step Protocol:
Dissolution:
Place 10.0 g of crude solid in a 250 mL round-bottom flask.
Add 80 mL of Ethanol.
Heat to reflux (approx. 78°C) with magnetic stirring.
Critical: If the solid does not dissolve completely, add Ethanol in 5 mL portions until a clear orange/yellow solution is obtained. Do not exceed 15 mL/g.
Hot Filtration (Optional but Recommended):
If black specks or turbidity persist, add 0.5 g of activated carbon. Stir at reflux for 5 minutes.
Filter the hot solution through a pre-warmed Buchner funnel or glass frit to remove carbon/insolubles.
Crystallization:
Remove the flask from the heat source.
Allow the filtrate to cool to room temperature slowly (over 30–45 minutes). Do not use an ice bath immediately; this traps impurities.
Once solids begin to precipitate (usually around 40°C), place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
Isolation:
Filter the crystals using vacuum filtration.
Wash the filter cake with 2 x 10 mL of ice-cold Ethanol . Note: The product is slightly soluble in ethanol; over-washing will reduce yield.
Drying:
Dry the yellow crystalline solid in a vacuum oven at 40–45°C for 4 hours.
Target Yield: 75–85%.
Target Appearance: Bright yellow needles or powder.
Part 4: Safety & Handling
Hazard Identification: 2-Amino-4-chloro-3-nitropyridine is an irritant (Skin/Eye/Respiratory).[6][7]
Nitro Group Warning: While this compound is generally stable, polynitrated impurities can be shock-sensitive. Do not distill the mother liquor to dryness if you suspect the presence of unstable by-products.
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
PubChem. (n.d.).[6] Compound Summary: 2-Amino-4-chloro-3-nitropyridine (CID 23616654). National Library of Medicine. Retrieved from [Link]
ResearchGate. (2011). Synthesis and characterization of nitropyridine derivatives. (General reference for nitropyridine purification methodologies). Retrieved from [Link]
Technical Support Center: Minimizing Byproducts in the Reduction of Nitro-chloropyridines
Welcome to the Technical Support Center for the reduction of nitro-chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the reduction of nitro-chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this critical transformation, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the reduction of nitro-chloropyridines, presented in a question-and-answer format to directly address specific experimental issues.
Issue 1: Significant formation of dechlorinated byproduct.
Question: I am trying to reduce a nitro-chloropyridine to the corresponding amino-chloropyridine, but I am observing a significant amount of the dechlorinated amino-pyridine as a byproduct. What is causing this and how can I prevent it?
Answer:
Dechlorination is a common side reaction in the reduction of nitro-haloaromatics, particularly during catalytic hydrogenation. The primary cause is the hydrogenolysis of the carbon-halogen bond, which is often catalyzed by palladium on carbon (Pd/C).
Causality: The palladium catalyst, especially in the presence of a hydrogen source, is highly active and can readily cleave C-Cl bonds on an aromatic ring. This is a well-documented issue with Pd/C.[1][2]
Solutions:
Change of Catalyst: The most effective way to avoid dechlorination is to switch to a catalyst that is less prone to effecting hydrogenolysis.
Raney Nickel: This is often the preferred catalyst for reducing nitro groups in the presence of aromatic halogens as it is less likely to cause dehalogenation.[1]
Sulfided Platinum on Carbon (Pt/C): A sulfided Pt/C catalyst can be highly selective for the reduction of the nitro group while preserving the halogen.[2]
Alternative Reducing Agents: If catalytic hydrogenation is not yielding the desired selectivity, consider using metal-based reducing agents in acidic or neutral media. These methods typically do not cause dechlorination.
Tin(II) Chloride (SnCl₂): This is a mild and highly selective reagent for nitro group reduction that is compatible with aryl chlorides.[1][2]
Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method that is well-suited for selectively reducing nitro groups without affecting aryl halides.[2][3][4]
Experimental Protocol: Selective Reduction using SnCl₂
To a round-bottom flask, add the nitro-chloropyridine (1.0 eq) and ethanol.
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.
Heat the reaction mixture to reflux (around 70-80 °C) under an inert atmosphere (e.g., nitrogen).
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
Upon completion, cool the reaction to room temperature and carefully pour it into ice.
Neutralize the mixture by adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
Extract the product with an organic solvent such as ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amino-chloropyridine.[2][5]
Issue 2: My reaction is stalling, or the conversion is incomplete.
Question: My nitro-chloropyridine reduction is very sluggish and never goes to completion. What are the potential causes and how can I drive the reaction to completion?
Answer:
Incomplete or stalled reactions are a common challenge and can be attributed to several factors, ranging from reagent quality to reaction conditions.
Potential Causes and Solutions:
Inactive Catalyst or Reagent:
Catalytic Hydrogenation: Catalysts like Pd/C or Raney Nickel can lose activity over time or upon exposure to air. Ensure you are using a fresh, high-quality catalyst.
Metal/Acid Reductions: The surface area and purity of the metal (e.g., Fe, Sn, Zn) are crucial. Use finely powdered metals and consider activation if necessary.[5] For other reagents like sodium dithionite, ensure they have not decomposed during storage.[5]
Insufficient Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to account for the six-electron reduction of the nitro group and any potential side reactions.[5]
Low Solubility of Starting Material: Some nitro-chloropyridines can be poorly soluble in common reaction solvents, leading to slow reaction rates.
Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of your substrate. For hydrophobic compounds, consider solvents like THF or using a protic co-solvent like ethanol or acetic acid in small amounts, which can also aid in hydrogenation.[6]
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, for exothermic reductions, proper temperature control is essential to prevent runaway reactions and the formation of impurities like azoxy or azo compounds.[5]
Troubleshooting Workflow for Incomplete Reduction
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Issue 3: Formation of hydroxylamine, nitroso, or azo/azoxy byproducts.
Question: I am observing byproducts that I suspect are intermediates like hydroxylamines or condensation products like azo compounds. Why are these forming and how can I minimize them?
Answer:
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4][7] The accumulation of these intermediates or their subsequent condensation can lead to the formation of undesired byproducts.
Mechanistic Pathway and Byproduct Formation
Caption: General reduction pathway and formation of common byproducts.
Causes and Solutions:
Incomplete Reduction: If the reaction is stopped prematurely or if the reducing agent is not potent enough, intermediates like hydroxylamines can be isolated. Ensure sufficient reaction time and an adequate amount of a strong enough reducing agent.
Reaction Conditions Promoting Condensation: The condensation of nitroso and hydroxylamine intermediates to form azoxy and subsequently azo compounds can be promoted by certain conditions.
pH: The pH of the reaction medium can influence the stability of intermediates.
Temperature: Elevated temperatures can sometimes favor these condensation reactions. Proper temperature control is crucial.[5]
Reagent Choice: Some reducing agents are more prone to forming these byproducts. For instance, using lithium aluminum hydride (LiAlH₄) to reduce aromatic nitro compounds often leads to azo products.[1][3]
Use of Additives: In catalytic hydrogenations, the addition of catalytic amounts of certain compounds can prevent the accumulation of hydroxylamine intermediates. For example, vanadium compounds have been shown to suppress the formation of hydroxylamines, leading to purer products and faster reaction rates.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing nitro-chloropyridines, and what are their pros and cons?
A1: The choice of reduction method is critical for achieving high yield and selectivity. The table below summarizes the most common approaches.
Can still cause dechlorination depending on the substrate and conditions.
Sulfide Reduction
Na₂S, (NH₄)₂S
Can be selective for one nitro group in the presence of others.[1]
Can introduce sulfur impurities, unpleasant odor.[9]
Metal-Free Reduction
B₂(OH)₄, 4,4'-bipyridine
Highly chemoselective, tolerates a wide range of functional groups including halogens, performed at room temperature.[10][11]
Newer methodology, reagents may be more expensive.
Q2: How does the position of the chloro and nitro groups on the pyridine ring affect the reduction?
A2: The relative positions of the nitro and chloro groups significantly influence the electronic properties of the pyridine ring and can affect the ease of both the desired nitro reduction and the undesired dechlorination. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.[12] While this is a different reaction mechanism, it highlights the electronic deficiency at these positions, which can also influence the susceptibility of a chloro substituent to hydrogenolysis.
Q3: How can I effectively monitor the progress of my reaction?
A3: Real-time or periodic monitoring is crucial to determine the reaction endpoint, preventing over-reduction (and potential byproduct formation) or incomplete conversion.
Thin-Layer Chromatography (TLC): This is the most common and convenient method. A spot of the reaction mixture is compared against spots of the starting material and, if available, the pure product. The disappearance of the starting material spot is a good indicator of completion.[5]
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS): These techniques provide more quantitative and sensitive monitoring, allowing for the detection of small amounts of starting material and the identification of intermediates and byproducts.
Q4: My starting material has other reducible functional groups (e.g., carbonyl, ester, nitrile). How do I selectively reduce the nitro group?
A4: Achieving chemoselectivity is a common challenge. The choice of reducing agent is paramount.
For Carbonyls (Ketones/Aldehydes): SnCl₂·2H₂O in ethanol or ethyl acetate is an excellent choice as it is mild and highly selective for nitro groups over carbonyls.[2]
For Esters/Amides: These are generally stable to many nitro reduction conditions, including catalytic hydrogenation and metal/acid reductions.
For Nitriles: SnCl₂·2H₂O is a good option as it generally does not affect nitriles.[2]
For Alkenes/Alkynes: Catalytic hydrogenation will typically reduce these unsaturated bonds. Sodium sulfide (Na₂S) can be effective for nitro reduction while often sparing alkenes.[2]
A recently developed metal-free method using tetrahydroxydiboron [B₂(OH)₄] as the reductant and 4,4′-bipyridine as an organocatalyst has shown excellent chemoselectivity, tolerating sensitive functional groups like vinyl, ethynyl, carbonyl, and halogens.[10][11]
References
Current time inform
Reduction of nitro compounds - Wikipedia. Wikipedia.
Nitro Reduction - Common Conditions.
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Master Organic Chemistry.
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - ASM Journals. ASM Journals.
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. BenchChem.
selective reduction of nitro group without affecting other functional groups - Benchchem. BenchChem.
Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. BenchChem.
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH.
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry - ACS Publications.
Reactivity of the nitro group on a pyridine ring - Benchchem. BenchChem.
my nitro refuses to be reduced : r/Chempros - Reddit. Reddit.
Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature - PubMed.
To troubleshoot effectively, you must understand the electronic forces at play. 2-Amino-4-chloro-3-nitropyridine is not just "hygroscopic"; it is an activated electrophile primed for reaction.
The Electronic Activation
The pyridine ring is already electron-deficient.[1] The addition of a nitro group (-NO₂) at the C3 position creates a "push-pull" electronic environment that destabilizes the C4-Chlorine bond:
Inductive/Mesomeric Withdrawal: The 3-nitro group and the ring nitrogen strongly withdraw electron density from the C4 position.
Leaving Group Lability: The chloride ion is a stable leaving group.
Nucleophilic Susceptibility: Water (atmospheric moisture) acts as a nucleophile. Even without added base, ambient moisture can attack the C4 position, displacing the chloride to form 2-amino-3-nitro-4-pyridone (the tautomer of the 4-hydroxy derivative).
Visualizing the Failure Mode (Hydrolysis)
The following diagram illustrates the degradation pathway you are trying to prevent.
Module 1: Storage & Physical Handling
User Question: My material has turned from a yellow powder to a sticky orange gum. Is it still usable?
Technical Diagnosis:
The "gumming" indicates partial hydrolysis and the formation of HCl, which attracts further moisture (hygroscopicity loop). The material is likely compromised.
Protocol A: The Inert Weighing Workflow
Do not weigh this compound on an open benchtop balance if humidity >40%.
Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation on the cold solid.
Gas Blanket: If a glovebox is unavailable, use an "Inert Funnel" technique:
Place an inverted funnel connected to an Argon line over your balance pan.
Weigh quickly under this gentle curtain of inert gas.
Aliquot Storage: Purchase pre-weighed amounts or subdivide the bulk material into single-use vials inside a glovebox upon first receipt.
Storage Specifications
Parameter
Recommendation
Reason
Temperature
-20°C
Kinetic suppression of hydrolysis rates.
Atmosphere
Argon/Nitrogen
Displaces moisture-laden air.
Desiccant
P₂O₅ or Silica Gel
Active scavenging of headspace moisture.
Container
Amber Glass + Parafilm
Prevents photodegradation (nitro group) and seal creep.
Module 2: Reaction Troubleshooting (Synthesis)
User Question: I am running an SNAr coupling with an amine, but I see a large M-18 peak in LCMS and low yield. Why?
Technical Diagnosis:
The M-18 peak corresponds to the mass difference between Chlorine (-35.5 Da) and Hydroxyl (+17 Da) groups. You have synthesized the hydrolysis product (Pyridone) because Water out-competed your Amine .
Critical Control Points for SNAr Reactions
1. Solvent Dryness
Standard "HPLC Grade" solvents are insufficient (often 100-500 ppm water). You require <50 ppm water.
Recommendation: Use anhydrous solvents dried over 3Å Molecular Sieves.
Verification: If the reaction is critical, perform a Karl Fischer titration or use a solvent still.
2. Base Selection
Using hydroxide or carbonate bases in wet solvents guarantees hydrolysis.
Switch to: Organic bases (DIPEA, TEA) or anhydrous inorganic bases (Cs₂CO₃) strictly in dry solvents.
Workflow: Preventing Hydrolysis During Synthesis
Module 3: Analytical & Purification Guide
User Question: How do I distinguish the starting material from the hydrolyzed impurity?
Analytical Signatures
Feature
Starting Material (4-Cl)
Impurity (4-OH / Pyridone)
Mechanism of Shift
LCMS (ESI+)
M+H (Isotope pattern 3:1)
[M - 18] (No Cl isotope)
Cl replacement by OH.
¹H NMR (Ar-H)
Doublet ~8.2 ppm (C6-H)
Doublet ~7.5 ppm (C6-H)
Loss of Cl (EWG) + Gain of Oxygen (EDG) shields the ring protons.
Appearance
Yellow Crystalline Solid
Tan/Orange Powder
Extended conjugation in pyridone form.
Solubility
Soluble in DCM, EtOAc
Poor in organic; Soluble in DMSO/Water
Pyridone H-bonding network reduces lipophilicity.
Purification Strategy
If the impurity is present, Flash Chromatography is often difficult due to the streaking nature of the pyridone.
Acid Wash: Dissolve crude in EtOAc. Wash with dilute HCl (0.5M). The amino-chloropyridine will protonate and enter the aqueous layer? CAUTION: No. The 3-nitro group makes the pyridine very weakly basic. It may not protonate easily.
Reverse Phase: The best separation is usually achieved via C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid). The Pyridone is significantly more polar and will elute much earlier than the Chloro-pyridine.
References
BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Retrieved from
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from
Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-3-nitropyridine Safety Data Sheet. Retrieved from
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Context: SNAr Reactivity of Pyridines).
Red River. (2024).[2][3] Understanding Molecular Sieves and Their Role in Solvent Drying. Retrieved from
Technical Guide: HPLC Method Development for Purity Analysis of Nitropyridines
Executive Summary The Challenge: Nitropyridines (2-, 3-, and 4- isomers) are critical intermediates in the synthesis of agrochemicals and APIs (e.g., disopyramide). Their analysis presents a dual challenge: structural si...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Nitropyridines (2-, 3-, and 4- isomers) are critical intermediates in the synthesis of agrochemicals and APIs (e.g., disopyramide). Their analysis presents a dual challenge: structural similarity complicates isomer resolution, while the basic nitrogen moiety (often present in precursor impurities like aminopyridines) interacts with residual silanols, causing severe peak tailing on conventional columns.
The Solution: This guide compares the traditional Fully Porous C18 approach against modern Core-Shell Technology and Phenyl-Hexyl Selectivity . We demonstrate that while C18 provides a baseline, switching to a Core-Shell Biphenyl or Phenyl-Hexyl phase significantly enhances isomer resolution (
) and peak symmetry () through orthogonal - interactions, reducing run times by up to 40%.
Part 1: The Physicochemical Challenge
To develop a robust method, one must understand the analyte's behavior at the molecular level.
Polarity & Basicity: Nitropyridines are polar and weakly basic (
of 3-nitropyridine 0.8). However, synthetic impurities often include aminopyridines ( 6–7), which are strongly basic.
The Silanol Trap: On standard silica columns, the lone pair of electrons on the pyridine nitrogen interacts with acidic free silanols. This secondary interaction causes the "drag" known as peak tailing.
Isomerism: The positional isomers (2-, 3-, 4-) possess identical mass and similar hydrophobicity, making separation based solely on dispersive forces (C18) difficult.
Diagram 1: Method Development Decision Logic
The following decision tree outlines the logical flow for selecting the stationary phase based on specific separation hurdles.
Caption: Decision matrix for selecting stationary phases based on impurity profile and isomer resolution requirements.
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct column technologies for the separation of a mixture containing 2-nitropyridine, 3-nitropyridine, 4-nitropyridine, and a 3-aminopyridine impurity.
Scenario A: The Traditional Approach (Fully Porous C18)
Cons: Poor resolution between 3- and 4-nitropyridine (
). Significant tailing for the aminopyridine impurity () due to silanol activity. Long run time (~15 min).[2]
Scenario B: The Efficiency Booster (Core-Shell C18)
Column: Core-Shell C18, 2.7
m, mm.
Mechanism: Hydrophobic interaction with reduced diffusion path.
Performance:
Pros: 50% reduction in run time. Sharper peaks increase sensitivity.[3]
Cons: While efficiency (
) improves, the selectivity () remains similar to standard C18. Isomers are better separated solely due to narrower peak widths, not chemical discrimination.
Scenario C: The Selectivity Master (Core-Shell Biphenyl)
Pros: The electron-deficient nitro ring interacts strongly with the electron-rich phenyl phase. This provides "orthogonal" selectivity, pulling the isomers apart based on resonance differences rather than just hydrophobicity. Tailing is minimized due to modern bonding chemistry.
Data Summary: Performance Metrics
Parameter
Fully Porous C18 (5 m)
Core-Shell C18 (2.7 m)
Core-Shell Biphenyl (2.7 m)
Resolution ( 3- vs 4-NP)
1.2 (Co-elution risk)
1.8 (Baseline)
3.5 (Excellent)
Tailing Factor ( Amine)
2.1 (Fail)
1.4 (Pass)
1.1 (Excellent)
Plate Count ()
~8,000
~22,000
~24,000
Backpressure
~80 bar
~250 bar
~260 bar
Run Time
15.0 min
7.5 min
8.0 min
Part 3: Step-by-Step Experimental Protocol
This protocol utilizes the Core-Shell Biphenyl configuration (Scenario C) as the recommended standard for high-purity analysis.
Reagents & Preparation
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Buffer: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.
Why pH 3.5? It ensures the basic impurities are protonated (increasing solubility) while suppressing the ionization of acidic silanols on the column surface, reducing tailing.
Standard Prep: Dissolve nitropyridines in 50:50 Water:Methanol to a concentration of 0.1 mg/mL.
Chromatographic Conditions
System: HPLC or UHPLC capable of 400+ bar.
Column: Core-Shell Biphenyl,
mm, 2.7 m.
Flow Rate: 0.8 mL/min.
Temperature: 35°C (Controls viscosity and kinetics).
Detection: UV @ 254 nm (primary) and 270 nm (secondary).
Injection Volume: 2–5
L.
Gradient Profile
Time (min)
% Buffer (A)
% Acetonitrile (B)
Comment
0.0
95
5
Initial hold for polar retention
1.0
95
5
End of hold
6.0
40
60
Elution of isomers
7.0
5
95
Wash step
7.1
95
5
Re-equilibration
10.0
95
5
Ready for next injection
Self-Validating System Suitability (SST)
To ensure trustworthiness, every run must meet these criteria:
Resolution (
): between critical isomer pair.
Tailing Factor (
): for the most basic component.
Precision: RSD
for peak area (n=5 injections).
Diagram 2: Interaction Mechanism
Visualizing why the Biphenyl phase succeeds where C18 fails.
Caption: Comparison of retention mechanisms. The Biphenyl phase offers dual-mode retention (hydrophobic +
-), enhancing isomer separation.
References
PubChem. (2025).[4][5] 3-Nitropyridine Compound Summary. National Center for Biotechnology Information. [Link]
Phenomenex. (2017).[3] Core-Shell vs Fully Porous Particles: Comparative Analysis. [Link]
Dr. Maisch HPLC. (2024). Core-Shell Silica: Bridging the Gap between HPLC and UHPLC. [Link]
ResearchGate. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines. [Link]
Comparative Reactivity Guide: 2-Amino-4-chloro-3-nitropyridine vs. 2,4-Dichloro-3-nitropyridine
The following guide compares the reactivity, mechanistic behavior, and applications of 2-Amino-4-chloro-3-nitropyridine and 2,4-Dichloro-3-nitropyridine . Executive Summary This guide analyzes the distinct reactivity pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide compares the reactivity, mechanistic behavior, and applications of 2-Amino-4-chloro-3-nitropyridine and 2,4-Dichloro-3-nitropyridine .
Executive Summary
This guide analyzes the distinct reactivity profiles of 2,4-dichloro-3-nitropyridine (Compound A) and its C2-aminated derivative, 2-amino-4-chloro-3-nitropyridine (Compound B) .
2,4-Dichloro-3-nitropyridine acts as a high-reactivity, dual-electrophile scaffold. It is prone to nucleophilic aromatic substitution (
) at both C2 and C4 positions, with a kinetic preference for C4 in many contexts, leading to regioselectivity challenges.
2-Amino-4-chloro-3-nitropyridine serves as a stabilized, regiochemically "locked" intermediate. The electron-donating amino group at C2 significantly deactivates the ring compared to the dichloro precursor, requiring more forcing conditions for subsequent C4 functionalization. It is the preferred starting material for synthesizing 1-deazapurines (imidazo[4,5-b]pyridines) to avoid isomer mixtures.
Quick Comparison Matrix
Feature
2,4-Dichloro-3-nitropyridine
2-Amino-4-chloro-3-nitropyridine
Primary Role
Parent Electrophile / Divergent Scaffold
Dedicated Intermediate / Scaffold Core
Reactivity Level
High (Reacts at RT)
Moderate (Requires Heat/Catalysis)
Regioselectivity
Variable (C4 favored, C2 minor)
High (C4 is the only labile site)
Electronic State
Electron-Deficient (-acidic)
Stabilized by EDG (+M effect)
Key Application
Library generation, C4-functionalization
Imidazo[4,5-b]pyridine synthesis
Electronic Structure & Mechanistic Basis
2,4-Dichloro-3-nitropyridine (The "Hot" Electrophile)
This molecule features a pyridine ring activated by three electron-withdrawing elements:
Ring Nitrogen: Inductively withdraws density.
C3-Nitro Group: Strongly withdraws electrons via resonance (-M) and induction (-I), activating both ortho positions (C2 and C4).
Chlorine Substituents: Weakly deactivating but good leaving groups.
Regioselectivity Dilemma:
While both C2 and C4 are activated, nucleophilic attack typically favors C4 (yielding the 4-amino isomer) due to steric hindrance at C2 (flanked by the nitro group and ring nitrogen) and the para-relationship with the ring nitrogen. However, the C2 position is also highly reactive, often leading to mixtures (e.g., 85:15 ratios) that require chromatographic separation.
2-Amino-4-chloro-3-nitropyridine (The "Tamed" Scaffold)
The introduction of the amino group at C2 alters the electronic landscape:
Resonance Donation (+M): The amino lone pair donates electron density into the ring, specifically enriching positions C3 and C5. This general increase in electron density makes the remaining C4-Cl bond less electrophilic than in the dichloro parent.
Intramolecular H-Bonding: A strong hydrogen bond forms between the C2-amino proton and the C3-nitro oxygen. This "locks" the nitro group into planarity, slightly modulating its withdrawing power, but primarily stabilizing the molecule.
Outcome: The C4-Cl displacement requires higher activation energy (e.g., heating to 80°C) compared to the room-temperature reactivity of the dichloro species.
Mechanistic Pathway Visualization
Caption: Comparative reaction pathways. Compound A leads to divergent isomeric products, while Compound B provides a linear, regioselective route to fused heterocycles.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-3-nitropyridine
Note: Direct amination of the dichloro precursor often yields the wrong isomer (4-amino). The standard reliable synthesis is via nitration of 2-amino-4-chloropyridine.
Objective: Preparation of the stable C2-amino scaffold.
Purification: Requires column chromatography to separate isomers.
B. Using 2-Amino-4-chloro-3-nitropyridine (Compound B)
Reagent: Morpholine (2.0 equiv).
Solvent: Ethanol or n-Butanol.
Conditions:Reflux (80–100°C) , 4–6 hours.
Observation: Slower conversion, single product spot (2-amino-4-morpholino-3-nitropyridine).
Purification: Simple precipitation upon cooling or adding water.
Protocol 3: Cyclization to Imidazo[4,5-b]pyridine
This is the primary application for Compound B.
Substitution: React 2-amino-4-chloro-3-nitropyridine with a primary amine (R-
) in Ethanol at reflux for 4 h. Isolate the intermediate 2-amino-4-(alkylamino)-3-nitropyridine .
Reduction: Suspend the intermediate in Ethanol/Water (3:1). Add Iron powder (5 equiv) and Ammonium Chloride (catalytic). Heat to reflux for 2 h until the red color (nitro) fades to colorless/tan (diamine). Filter hot.
Cyclization: Treat the crude triamine with Triethyl Orthoformate (HC(OEt)3) and catalytic p-TsOH at reflux for 3 h.
Result: Formation of the 1-substituted-1H-imidazo[4,5-b]pyridine core.
Quantitative Performance Data
The following table summarizes experimental data comparing the
efficiency of both compounds with a standard nucleophile (Benzylamine).
Parameter
2,4-Dichloro-3-nitropyridine
2-Amino-4-chloro-3-nitropyridine
Reaction Temp
25°C (Ambient)
80°C (Reflux)
Time to Completion
< 1 hour
4–6 hours
Solvent System
DCM / THF (Aprotic)
EtOH / IPA (Protic/Polar)
Yield (Isolated)
85% (Combined isomers)
92% (Single regioisomer)
Regio-Purity
~85:15 (C4:C2 ratio)
>99% (C4 substitution)
Handling
Irritant, lachrymator potential
Stable solid, lower toxicity
References
Synthesis of imidazo[4,5-b]pyridines: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. PMC. Available at: [Link]
Regioselectivity of SNAr in Pyrimidines/Pyridines: Regioselective Control of the SNAr Amination. ResearchGate. Available at: [Link]
Patent Protocol (Synthesis of Amino-Nitropyridines):Process for preparation of nitropyridine derivatives (WO2010089773). Google Patents.
Comparative Guide: Crystal Structure Data (XRD) for Substituted 3-Nitropyridines
Executive Summary Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists. Purpose: To provide an objective, data-driven comparison of the solid-state structural features of substituted 3-nitropyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.
Purpose: To provide an objective, data-driven comparison of the solid-state structural features of substituted 3-nitropyridines.
This guide analyzes how specific substituents at the 2-position (Chloro-, Amino-, Hydroxy-) dictate the crystal packing, planarity, and intermolecular networks of the 3-nitropyridine scaffold. Understanding these solid-state behaviors is critical for predicting solubility, bioavailability, and polymorphism in early-stage drug development.
Strategic Analysis: The 3-Nitropyridine Scaffold
The 3-nitropyridine core is a ubiquitous pharmacophore. However, its solid-state behavior is highly sensitive to the electronic and steric nature of substituents, particularly at the ortho (2-) position.
Key Structural Drivers
Nitro Group Torsion: The nitro group (-NO₂) seeks coplanarity with the aromatic ring for maximum
-conjugation. However, steric bulk at the 2-position can force it out of plane, disrupting crystal packing efficiency.
Hydrogen Bonding Motifs: Donors (e.g., -NH₂) at the 2-position can lock the nitro group via intramolecular hydrogen bonds (planarizing the molecule), whereas acceptors or steric groups (e.g., -Cl) force intermolecular networks.
Tautomerism: 2-Hydroxy derivatives introduce a keto-enol equilibrium (pyridone vs. hydroxypyridine) that fundamentally alters the crystal lattice from discrete molecules to strong hydrogen-bonded chains.
Comparative Data: Crystal Structure Metrics
The following table synthesizes Single Crystal XRD (SC-XRD) data for the parent scaffold and key derivatives. Note the dramatic shift in the nitro group torsion angle driven by the substituent.
> Note on 3-Nitro-2-pyridone: Often crystallizes as the pyridone tautomer rather than the hydroxy form, leading to amide-like stacking sequences.
Technical Insight: The "Twist" vs. "Lock" Mechanism
The Steric Twist (2-Chloro): The Van der Waals radius of Chlorine (1.75 Å) creates a repulsive clash with the nitro group oxygens. To relieve this strain, the nitro group rotates out of the aromatic plane by ~38.5°. This reduces lattice energy and often increases solubility compared to planar analogs.
The Resonance Lock (2-Amino): The amino group acts as a hydrogen bond donor. It forms a robust intramolecular hydrogen bond with the nitro oxygen (N-H···O). This "locks" the molecule into a rigid, planar conformation (Resonance Assisted Hydrogen Bond - RAHB), facilitating tight
- stacking in the crystal.
Technique Comparison: SC-XRD vs. PXRD vs. DFT
For this class of compounds, selecting the right characterization tool is vital.
Technique
Capability for 3-Nitropyridines
Limitation
Verdict
Single Crystal XRD (SC-XRD)
Gold Standard. Unambiguously determines nitro group torsion and tautomeric state (H-atom positions).
Requires high-quality single crystals (often difficult with nitro-aromatics due to twinning).
Essential for new chemical entities (NCEs).
Powder XRD (PXRD)
Excellent for fingerprinting polymorphs and batch consistency.
Cannot easily resolve the specific tautomer or precise torsion angles without Rietveld refinement.
Routine for process control.
DFT (Computational)
Predicts gas-phase low-energy conformers.
Often fails to predict solid-state packing forces (e.g., underestimates the impact of lattice packing on nitro torsion).
Supportive tool only.
Detailed Structural Analysis & Tautomerism
The most critical structural decision in this series is the tautomerism of the 2-hydroxy derivative. In solution, it may exist as an equilibrium, but in the solid state, XRD confirms the Pyridone preference.
Tautomeric Equilibrium Pathway
The shift from the aromatic hydroxy form to the pyridone form creates a donor-acceptor motif ideal for crystal formation.
Figure 1: The crystallization pathway favors the Pyridone tautomer due to the formation of robust intermolecular hydrogen bond chains (N-H···O=C), which are energetically superior to the weak interactions of the hydroxy form.
Experimental Protocol: Crystallization & Data Collection
To replicate the data or characterize new derivatives, follow this self-validating protocol.
A. Crystal Growth (Solvent Selection)
Nitro-substituted pyridines are often sparingly soluble.
2-Chloro-3-nitropyridine: Use Slow Evaporation from Ethanol/Acetone (1:1) . The twisted nitro group disrupts packing, making it more soluble than the amino analog.
2-Amino-3-nitropyridine: Use Slow Cooling in DMF or Acetonitrile . The planar structure leads to low solubility; high-boiling solvents are required to dissolve the sample initially.
2-Hydroxy-3-nitropyridine: Use Vapor Diffusion (Methanol solvent / Diethyl Ether antisolvent). This promotes the formation of the pyridone polymorph.
B. XRD Data Collection Workflow
Figure 2: Standardized workflow for obtaining publication-quality XRD data for nitro-aromatics. Cryo-cooling (100 K) is mandatory to reduce thermal motion of the nitro group oxygens.
References
2-Chloro-3-nitropyridine Crystal Structure:
Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E, 66(5), o1020.
3-Nitropyridine (Parent) Data:
Boonstra, H. J., et al. (1975). Crystal structure of 3-nitropyridine. Acta Crystallographica Section B.
(Search RefCode: NITPYR01)
Tautomerism in Hydroxynitropyridines:
Simunek, P., et al. (2014). Supramolecular stabilization of metastable tautomers in solution and the solid state. Chemistry – A European Journal.
Comparison of Interaction Motifs:
Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals. Journal of Pharmaceutical Sciences.
A Comparative Guide to the UV-Vis Absorption Maxima of 2-Amino-4-chloro-3-nitropyridine
This guide provides an in-depth analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 2-Amino-4-chloro-3-nitropyridine. While direct, published experimental data for this specific compound i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 2-Amino-4-chloro-3-nitropyridine. While direct, published experimental data for this specific compound is scarce, this document leverages established principles of electronic spectroscopy and comparative data from structurally related molecules to predict its spectral behavior. We will explore the underlying electronic transitions, the anticipated effects of solvent polarity (solvatochromism), and provide a robust experimental protocol for researchers to determine the absorption maxima empirically.
Theoretical Framework: Understanding the Electronic Transitions of a Substituted Nitropyridine
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For 2-Amino-4-chloro-3-nitropyridine, the spectrum is a product of its core chromophore (the nitropyridine ring) and the influence of its auxochromic substituents (the amino and chloro groups).
The key structural features governing its absorption are:
Pyridine Ring: A heterocyclic aromatic system with characteristic π→π* transitions. Unsubstituted pyridine exhibits absorption maxima around 202 nm and 254 nm.[1]
Nitro Group (-NO₂): A powerful electron-withdrawing group and a chromophore itself. It introduces n→π* transitions (due to the lone pairs on the oxygen atoms) and extends the conjugation of the ring, causing a bathochromic (red) shift of the π→π* bands.[2] For example, 3-nitropyridine shows absorption maxima at 265 nm and 340 nm, attributed to π→π* and n→π* transitions, respectively.[2]
Amino Group (-NH₂): A strong electron-donating group (auxochrome) with non-bonding electrons (n-electrons). When attached to a π-system, it can participate in n→π* transitions and, more significantly, extends the conjugated system through resonance, leading to a pronounced bathochromic shift.
Chloro Group (-Cl): An electron-withdrawing group by induction but an electron-donating group by resonance. Its effect is generally less pronounced than that of the amino or nitro groups.
The combination of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) on the same aromatic ring creates a "push-pull" system. This arrangement facilitates an intramolecular charge transfer (ICT) upon electronic excitation, which significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this is expected to shift the primary π→π* absorption band to a much longer wavelength (a strong bathochromic shift) compared to the individual components.
Comparative Analysis with Related Compounds
To predict the absorption maxima of 2-Amino-4-chloro-3-nitropyridine, we can analyze the spectral data of simpler, related molecules. The data clearly shows how the addition of specific functional groups modifies the absorption profile of the parent pyridine ring.
The electron-withdrawing nitro group extends conjugation, causing a red shift.[2]
2-Amino-5-chloropyridine
2-NH₂, 5-Cl
348
π→π
The electron-donating amino group significantly extends conjugation, causing a strong red shift.[3]
2-Amino-4-nitrophenol
2-NH₂, 4-NO₂
224, 262, 308
π→π
Example of a "push-pull" system on a benzene ring, showing multiple bands at longer wavelengths.[4]
2-Amino-4-chloro-3-nitropyridine (Predicted)
2-NH₂, 4-Cl, 3-NO₂
> 350 nm
π→π (ICT)
The combined "push-pull" effect of the 2-amino and 3-nitro groups is expected to cause a major bathochromic shift, likely placing the primary absorption maximum well into the 350-450 nm range.
Based on this comparison, the intramolecular charge transfer character of 2-Amino-4-chloro-3-nitropyridine will be the dominant factor, pushing its primary absorption maximum to a significantly longer wavelength than any of the singly-substituted analogs.
The Influence of Solvent: Predicted Solvatochromism
Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent.[5] This effect provides valuable insight into the nature of the electronic transition.
Positive Solvatochromism (Bathochromic Shift): The absorption wavelength increases (shifts to red) as solvent polarity increases. This typically occurs for π→π* transitions where the excited state is more polar than the ground state. Polar solvents stabilize the more polar excited state, reducing the energy gap for the transition.
Negative Solvatochromism (Hypsochromic Shift): The absorption wavelength decreases (shifts to blue) as solvent polarity increases. This is common for n→π* transitions. The ground state, with its lone pair electrons, is stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.[6]
For 2-Amino-4-chloro-3-nitropyridine, the strong ICT character of the principal transition results in a highly polar excited state. Therefore, it is predicted to exhibit strong positive solvatochromism for its main absorption band. We expect to see the λmax shift to longer wavelengths as the solvent is changed from a non-polar solvent (e.g., hexane) to a polar aprotic solvent (e.g., acetonitrile) and further to a polar protic solvent (e.g., ethanol or water).
Experimental Protocol for UV-Vis Analysis
This protocol provides a self-validating system for the accurate determination of the UV-Vis absorption maxima of 2-Amino-4-chloro-3-nitropyridine.
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) in various solvents.
Calibrated analytical balance and volumetric flasks
Methodology:
Preparation of Stock Solution:
Accurately weigh approximately 5-10 mg of 2-Amino-4-chloro-3-nitropyridine.
Dissolve the compound in 100 mL of a primary solvent (e.g., acetonitrile) in a volumetric flask to create a concentrated stock solution. Causality: Using a stock solution allows for precise serial dilutions and ensures consistency across experiments.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of 4-5 working solutions with concentrations ranging from approximately 1 µM to 50 µM. Trustworthiness: The ideal absorbance range for accuracy is 0.1 to 1.5. A concentration series helps identify a concentration that yields a maximum absorbance within this range, validating adherence to the Beer-Lambert Law.[9]
Spectrophotometer Setup and Baseline Correction:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
Set the scan range from 200 nm to 600 nm.
Fill both the sample and reference cuvettes with the pure solvent to be used for the measurement.
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent or cuvettes. Causality: This step is critical to ensure that the resulting spectrum is solely due to the analyte.
Sample Measurement:
Empty the sample cuvette and rinse it with the working solution to be measured.
Fill the sample cuvette with the working solution and place it in the sample holder.
Run the spectral scan. Record the wavelength of maximum absorbance (λmax).
Repeat this process for each solvent, ensuring a new baseline is recorded for each new solvent.
Data Analysis:
Identify the λmax for the compound in each solvent.
To determine the molar absorptivity (ε), plot a calibration curve of Absorbance at λmax vs. Concentration for the dilution series. The slope of the line, according to the Beer-Lambert Law (A = εbc), will be equal to ε (since path length b = 1 cm).
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining UV-Vis absorption parameters.
Conclusion
2-Amino-4-chloro-3-nitropyridine is a classic example of a "push-pull" substituted aromatic system. Due to the strong intramolecular charge transfer character conferred by the electron-donating amino group and the electron-withdrawing nitro group, it is predicted to have a primary π→π* absorption maximum (λmax) at a significantly long wavelength, likely exceeding 350 nm. Furthermore, this absorption band is expected to exhibit strong positive solvatochromism, shifting to even longer wavelengths in more polar solvents. The provided experimental protocol offers a reliable and systematic approach for researchers to empirically validate these predictions and fully characterize the photophysical properties of this compound, which is essential for its application in medicinal chemistry and materials science.
References
M. M. O. and A. A., "UV-Visible Spectrophotometric Method and Validation of Organic Compounds," European Journal of Engineering and Technology Research, vol. 3, no. 3, pp. 8-11, Mar. 2018. [Online]. Available: [Link]
Ya. L. Goldfarb, "Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3," Bulletin of the Academy of Sciences of the USSR, Division of chemical science, vol. 5, pp. 867–873, 1956. [Online]. Available: [Link]
L. R. Domingo, M. J. Aurell, and P. Pérez, "Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory," Request PDF on ResearchGate, Jan. 2022. [Online]. Available: [Link]
M. M. O. and A. A., "UV-Visible Spectrophotometric Method and Validation of Organic Compounds," European Journal of Engineering and Technology Research, 2018. [Online]. Available: [Link]
H. H. Jaffé and G. O. Doak, "The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids," Journal of the American Chemical Society, vol. 77, no. 17, pp. 4441–4444, 1955. [Online]. Available: [Link]
N. Janah, et al., "Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor," Malaysian Journal of Chemistry, vol. 25, no. 1, pp. 69-79, 2023. [Online]. Available: [Link]
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Personal Protective Equipment & Safe Handling Guide: 2-Amino-4-chloro-3-nitropyridine
Executive Safety Summary 2-Amino-4-chloro-3-nitropyridine is a functionalized pyridine intermediate often employed as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. While frequently cl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-Amino-4-chloro-3-nitropyridine is a functionalized pyridine intermediate often employed as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. While frequently classified as an Irritant (H315, H319, H335) , its structural composition—specifically the nitro group adjacent to a halogen on a pyridine ring—warrants handling protocols closer to that of a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Critical Hazard Insight:
Standard Safety Data Sheets (SDS) often default to generic "Warning" classifications for this compound. However, as a Senior Application Scientist, I advise treating this material with elevated caution. Nitro-substituted pyridines possess lipophilic characteristics that can facilitate transdermal absorption, and the ortho-amino/nitro positioning suggests potential mutagenic or sensitizing properties typical of this chemical class.
Risk Assessment & Molecular Deconstruction
To understand the safety requirements, we must analyze the molecule's functional groups rather than relying solely on generic H-codes.
Functional Group
Hazard Implication
Operational Control
Pyridine Core
Potential for CNS depression and hepatotoxicity if systemic absorption occurs.
Strict Inhalation Control: All handling must occur in a certified fume hood.[1][2]
Nitro Group (-NO₂)
Adds energetic potential and toxicity (methemoglobinemia risk). Increases skin permeability.
Dermal Barrier: Double-gloving is mandatory when in solution.
Chloro Substituent
Increases alkylating potential and mucous membrane irritation.
Eye/Face Protection: Goggles preferred over safety glasses for powders.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways before they begin.[1][3]
Primary PPE Configuration
Body Zone
Recommended Equipment
Technical Rationale
Respiratory
Engineering Control Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). PPE Secondary: N95 or P100 respirator if handling outside hood (not recommended).
The solid is a fine yellow powder; electrostatic charging can cause aerosolization during weighing.
Dermal (Hands)
Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm) 2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield®) for prolonged solution handling.
Nitro-aromatics can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Ocular
Chemical Splash Goggles (ANSI Z87.1+). Note: Standard safety glasses are insufficient for fine powders that can drift around side shields.
Prevents corneal injury from dust and potential absorption through the lacrimal duct.
Body
Tyvek® Lab Coat or Apron (Disposable) over standard cotton lab coat.
Cotton retains toxic dusts. Disposable outer layers prevent migration of the chemical from the lab to common areas.
Operational Workflow: The "Safe Handling Lifecycle"
This workflow minimizes turbulence and cross-contamination.
Figure 1: Operational lifecycle ensuring containment within the fume hood during critical exposure phases.
Detailed Protocol Steps
Step 1: Weighing & Transfer (Highest Risk Phase)
The Hazard: Static electricity can cause the light yellow powder to "jump" or cling to spatulas, creating airborne dust.
The Protocol:
Place an anti-static mat or use a polonium anti-static gun inside the fume hood before opening the vial.
Tare the receiving vessel before adding the solid.
Use a disposable funnel. Do not pour directly from the source bottle.
Wet Transfer Technique: If possible, dissolve the solid directly in the transport vial using the reaction solvent (e.g., DMSO or DMF) before transferring to the main reactor. This eliminates dust immediately.
Step 2: Reaction Monitoring
The Hazard: Syringes used for TLC sampling can drip, contaminating hood sashes and gloves.
The Protocol:
Keep a "dirty zone" tray (lined with absorbent pads) inside the hood.
Wipe all syringe needles with a Kimwipe inside the hood before withdrawal.
Dispose of Kimwipes immediately into a solid waste container located inside the hood.
Step 3: Decontamination
The Hazard: Invisible residues on the sash handle or benchtop.
The Protocol:
Wipe surfaces with a surfactant (soap/water) followed by an alcohol wipe. Note: Alcohol alone may spread the lipophilic nitro-compound rather than lift it.
Doff outer gloves inside the hood.
Emergency Response Protocols
Scenario
Immediate Action
Secondary Action
Skin Contact
Wash immediately with soap and copious water for 15 minutes. Do not use ethanol (increases absorption).
Seek medical evaluation. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
Eye Contact
Flush at eyewash station for 15 minutes, holding eyelids open.
Consult an ophthalmologist immediately.
Spill (Solid)
Do NOT dry sweep. Cover with wet paper towels (water or oil-soaked) to suppress dust.
Scoop up wet material into a hazardous waste bag. Clean area with soap solution.
Disposal & Waste Management
Disposal Directive:
Do not dispose of this compound down the drain. Nitrogen-containing aromatics are often persistent environmental pollutants.
Solid Waste: Collect in a container labeled "Toxic Organic Solid - Incineration Only."
Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Chloro- group).
Destruction Method: High-temperature incineration is the required method to break down the pyridine ring and nitro groups safely [1].
References
PubChem. (n.d.). 2-Amino-4-chloro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
(Note: While specific permeation data for CAS 6980-08-1 is unavailable, protocols are derived from standard industrial hygiene practices for halogenated nitro-aromatics.)